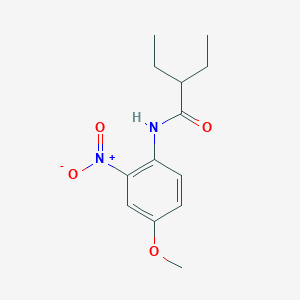
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide, also known as EPM, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of compounds known as nitroanilides, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By enhancing the activity of the AMPA receptor, 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide may improve cognitive function and memory retention.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to have other biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the prefrontal cortex, a brain region that is involved in executive function and decision-making. It has also been shown to reduce oxidative stress and inflammation, both of which are thought to contribute to the development of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide in lab experiments is that it has been shown to have low toxicity and is generally well-tolerated by animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its long-term effects and potential side effects are not yet fully understood.
Zukünftige Richtungen
There are several possible future directions for research on 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide. One potential avenue is to investigate its potential use in combination with other drugs or therapies for treating neurodegenerative diseases. Another possibility is to study the effects of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide on other aspects of cognitive function, such as attention and learning. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide and its potential side effects.
Synthesemethoden
The synthesis of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide involves the reaction of 4-methoxy-2-nitroaniline with 2-ethylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a pure form of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has been studied for its potential use in treating various neurological disorders, particularly those related to cognitive impairment and memory loss. In animal studies, 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has been shown to improve cognitive function and memory retention, suggesting that it may have therapeutic potential for treating conditions such as Alzheimer's disease and other forms of dementia.
Eigenschaften
IUPAC Name |
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-9(5-2)13(16)14-11-7-6-10(19-3)8-12(11)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXTXZMJVLWXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6101598 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-difluorophenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B5214903.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5214904.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214912.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)

![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)
